1-(2-Naphthylmethyl)-1H-pyrazol-4-amine
Overview
Description
“1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a naphthylmethyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would be expected to contain a pyrazole ring, a naphthylmethyl group, and an amine group . The exact structure would depend on the specific arrangement and bonding of these groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Naphthylmethyl)-1H-pyrazol-4-amine” would depend on its specific molecular structure. Similar compounds, such as 2-naphthylmethyl, have been studied for their physical and chemical properties .
Scientific Research Applications
Pharmacological Research :
- 1-arylpyrazoles, including derivatives of "1-(2-Naphthylmethyl)-1H-pyrazol-4-amine", have been explored as potent σ(1) receptor antagonists. One notable compound, S1RA (E-52862), demonstrated high activity in neurogenic pain models and showed promise in neuropathic pain treatment due to its selectivity and safety profile (Díaz et al., 2012).
Chemical Synthesis and Applications :
- A series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed significant antifungal activity, particularly against strains like Aspergillus niger and Aspergillus flavus (Goel et al., 2014).
- The synthesis and characterization of pyrazole derivatives revealed their potential as antimicrobial agents, with specific focus on antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
- In the field of organic chemistry, pyrazole derivatives have been used in domino reactions to synthesize novel heterocycles, demonstrating their versatility in chemical synthesis (Jiang et al., 2014).
Material Sciences :
- Pyrazole clubbed imino naphthyl derivatives, synthesized from 1-phenyl-3-methoxy phenyl-1H-pyrazol-4-carboxaldehyde, showed potential in DNA binding and molecular docking studies, indicating their relevance in the development of new materials with biological activity (Sandhya et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14-8-16-17(10-14)9-11-5-6-12-3-1-2-4-13(12)7-11/h1-8,10H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZXGPSTHQHMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylmethyl)-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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